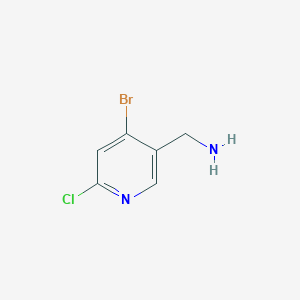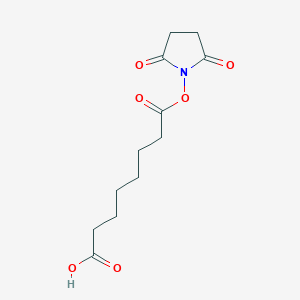![molecular formula C12H21NO B13656481 [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is part of the azabicyclo family, which is known for its significant pharmacological potential. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of drug discovery and synthetic organic chemistry.
Preparation Methods
The synthesis of [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol typically involves the rearrangement of norbornadiene. This process includes a reaction with tosyl azide, proceeding through a (2 + 3)-cycloaddition to form a transient triazoline, which then undergoes ring-opening to yield the diazonium betaine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: The unique structure of this compound makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Due to its pharmacological potential, it is explored for the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to various pharmacological effects. The compound’s bicyclic structure allows it to fit into receptor sites, influencing their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar compounds to [8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol include other members of the azabicyclo family, such as tropane alkaloids. These compounds share a similar bicyclic structure but differ in their specific functional groups and pharmacological properties . The uniqueness of this compound lies in its specific cyclopropylmethyl group, which imparts distinct chemical and biological characteristics.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
[8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol |
InChI |
InChI=1S/C12H21NO/c14-8-10-5-11-3-4-12(6-10)13(11)7-9-1-2-9/h9-12,14H,1-8H2 |
InChI Key |
LXCQEVRFMKVSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3CCC2CC(C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)

![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)


![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
